2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol
Description
2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol is an amino alcohol derivative featuring a propan-1-ol backbone substituted at the second carbon by an amino group linked to a 2-ethoxyphenylmethyl moiety.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)8-13-10(2)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
FANDNVASGOAEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-ethoxybenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the reductive amination of 2-ethoxybenzaldehyde with 2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the amino-propanol backbone can facilitate its incorporation into biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Structural Analogs
| Compound Name | Substituent | Position | Yield (%) | Key 1H NMR Features (δ, ppm) |
|---|---|---|---|---|
| 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol | Ethoxy (OCH2CH3) | Ortho | N/A | Ethoxy CH3: ~1.3; OCH2: ~4.0 |
| (R,S)-2-(3-Methoxyphenylamino)propan-1-ol | Methoxy (OCH3) | Meta | 92 | Methoxy: ~3.7–3.8 |
| 2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol | Chloro (Cl) | Para | 75 | Aromatic H: ~7.2–7.4 |
| 2-{[(4-Methylphenyl)methyl]amino}propan-1-ol | Methyl (CH3) | Para | 75 | Methyl: ~2.3 |
Table 2: Spectroscopic Trends
| Substituent | Electronic Effect | Aromatic 1H Shift (δ, ppm) | Impact on Solubility |
|---|---|---|---|
| Methoxy | Electron-donating | ~6.8–7.1 | Increased polarity |
| Chloro | Electron-withdrawing | ~7.2–7.4 | Decreased polarity |
| Ethoxy | Electron-donating | ~6.9–7.2 | Moderate polarity |
Biological Activity
2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol, a compound with notable structural features, has been the subject of research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an ethoxy group and an amino group, which are crucial for its biological activity. The ethoxy group enhances lipophilicity, facilitating membrane permeability, while the amino group allows for hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The amino group can form hydrogen bonds with receptors and enzymes, potentially modulating their activity.
- Cell Membrane Permeability : The ethoxy group increases the compound's ability to cross cell membranes, enhancing bioavailability and efficacy in biological systems.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related alkaloids demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC Value (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Activity
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through various pathways:
- Cell Cycle Arrest : Compounds in this class have been observed to cause G2/M phase arrest, inhibiting cell proliferation .
- Apoptosis Induction : A study reported a significant increase in apoptotic cells after treatment with related compounds, indicating potential anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study tested a series of derivatives based on the structure of this compound against various bacterial strains. Results showed promising antibacterial activity with varying MIC values, suggesting potential for development as an antimicrobial agent.
- Anticancer Research : Another investigation focused on a derivative that inhibited A375 melanoma cell migration and induced apoptosis. The compound significantly reduced the expression of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
